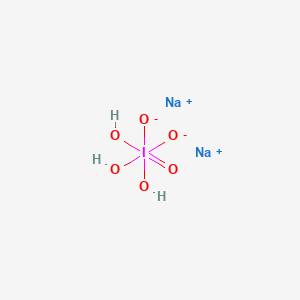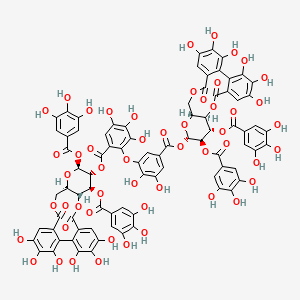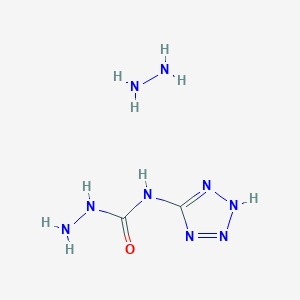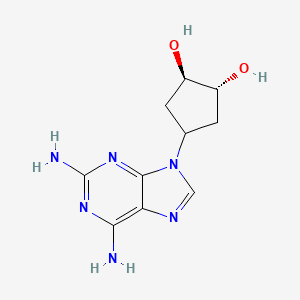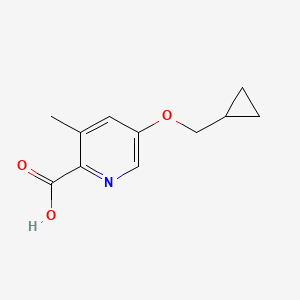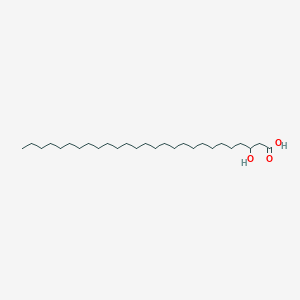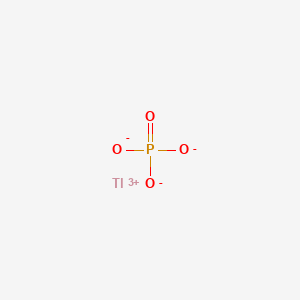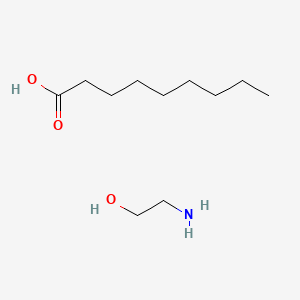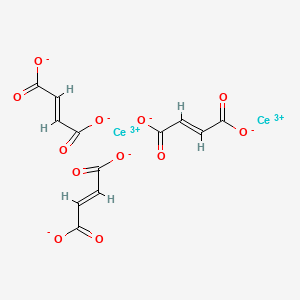
Cerium(III) 2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) 2-butenedioate, also known as cerium(III) fumarate, is a coordination compound where cerium is bonded to 2-butenedioate ligands. This compound is part of the broader family of cerium compounds, which are known for their unique chemical properties and applications in various fields, including catalysis, materials science, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(III) 2-butenedioate can be synthesized through a reaction between cerium(III) chloride and fumaric acid in an aqueous solution. The reaction typically involves dissolving cerium(III) chloride in water, followed by the addition of fumaric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled temperature, pH, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(III) 2-butenedioate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under specific conditions, altering the compound’s properties.
Reduction: The compound can also participate in reduction reactions, where cerium(IV) is reduced back to cerium(III).
Substitution: Ligand exchange reactions can occur, where the 2-butenedioate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Various ligands such as phosphates, nitrates, or other carboxylates.
Major Products:
Oxidation: Cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Cerium(III) 2-butenedioate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other cerium-based compounds and materials.
Biology: Investigated for its potential antioxidant properties due to the redox behavior of cerium.
Medicine: Explored for its potential use in therapeutic applications, particularly in oxidative stress-related conditions.
Industry: Utilized in catalysis, particularly in reactions requiring redox-active materials
Wirkmechanismus
The mechanism of action of cerium(III) 2-butenedioate is primarily based on the redox properties of cerium. Cerium can switch between the +3 and +4 oxidation states, allowing it to participate in redox reactions. This redox cycling is crucial for its antioxidant activity, where cerium(III) can scavenge reactive oxygen species and be regenerated back to cerium(IV) by other oxidants .
Vergleich Mit ähnlichen Verbindungen
- Cerium(III) acetate
- Cerium(III) nitrate
- Cerium(IV) oxide
Comparison:
- Cerium(III) acetate and Cerium(III) nitrate: These compounds are similar in that they contain cerium in the +3 oxidation state. the ligands differ, leading to variations in solubility, reactivity, and applications.
- Cerium(IV) oxide: Unlike cerium(III) 2-butenedioate, cerium(IV) oxide contains cerium in the +4 oxidation state and is widely used as a catalyst and in polishing applications. Its redox properties are more pronounced due to the higher oxidation state .
Eigenschaften
CAS-Nummer |
94232-58-3 |
|---|---|
Molekularformel |
C12H6Ce2O12 |
Molekulargewicht |
622.40 g/mol |
IUPAC-Name |
(E)-but-2-enedioate;cerium(3+) |
InChI |
InChI=1S/3C4H4O4.2Ce/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;; |
InChI-Schlüssel |
XFWWHRFAMOVFCX-SPSNFJOYSA-H |
Isomerische SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Ce+3].[Ce+3] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ce+3].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


